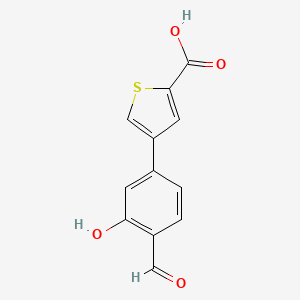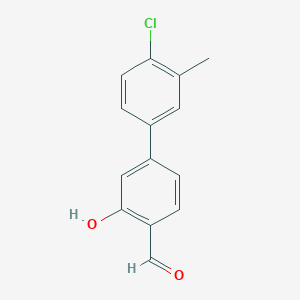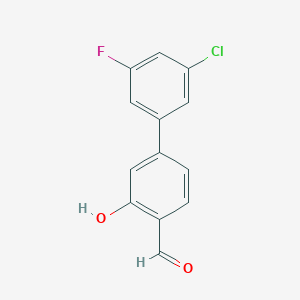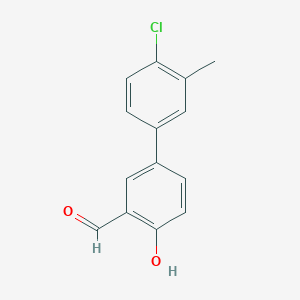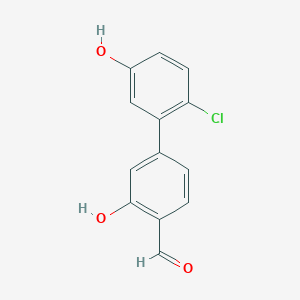
5-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95%
Descripción general
Descripción
5-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% (5-CHF-95) is a phenolic compound that has been used in various scientific research applications. It is commonly used as a reagent for the synthesis of other compounds, as well as for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
5-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% has been used in a wide range of scientific research applications. It has been used to study the effects of oxidative stress on cells and to investigate the mechanism of action of drugs. It has also been used to study the effects of environmental pollutants on the environment. Additionally, it has been used in the synthesis of other compounds, such as polymers and organic compounds.
Mecanismo De Acción
5-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% has been found to act as an antioxidant and anti-inflammatory agent. It acts by scavenging free radicals and reducing inflammation. Additionally, it has been found to inhibit the activity of enzymes involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects
5-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to have a protective effect against oxidative stress and to reduce inflammation. It has also been found to reduce the production of pro-inflammatory molecules and to reduce the production of reactive oxygen species. Additionally, it has been found to have a protective effect against DNA damage and to reduce the risk of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% in lab experiments is that it is a relatively inexpensive and easy to use reagent. Additionally, it has a high purity level, which makes it suitable for use in a variety of research applications. However, one limitation of using 5-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% is that it is not suitable for use in clinical trials due to its potential side effects.
Direcciones Futuras
There are a number of potential future directions for the use of 5-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% in scientific research. These include further studies into its protective effects against oxidative stress and inflammation, as well as its potential therapeutic benefits. Additionally, further research could be conducted into its potential applications in the synthesis of other compounds and its potential use in the treatment of diseases. Finally, further research could be conducted into the effects of environmental pollutants on the environment and the potential use of 5-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% in the protection against these pollutants.
Métodos De Síntesis
5-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% is synthesized by reacting 2-chloro-5-hydroxybenzaldehyde with formic acid in an aqueous solution. The reaction is carried out at room temperature and the product is isolated by filtration. The purity of the product is determined by HPLC and is usually around 95%.
Propiedades
IUPAC Name |
4-(2-chloro-5-hydroxyphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-12-4-3-10(16)6-11(12)8-1-2-9(7-15)13(17)5-8/h1-7,16-17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWAOROGXMKRFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)O)Cl)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685207 | |
| Record name | 2'-Chloro-3,5'-dihydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-5-hydroxyphenyl)-2-formylphenol | |
CAS RN |
1261969-29-2 | |
| Record name | [1,1′-Biphenyl]-4-carboxaldehyde, 2′-chloro-3,5′-dihydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261969-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Chloro-3,5'-dihydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











